Vinorelbine-d3 (ditartrate) is a semi-synthetic vinca alkaloid, primarily used as an anti-mitotic chemotherapy drug. It is particularly effective in treating various malignancies, including metastatic non-small cell lung carcinoma and breast cancer. Vinorelbine was first approved for use in the United States in the 1990s and has since been recognized for its role in combination therapies that enhance patient survival rates in advanced stages of cancer .
The synthesis of vinorelbine-d3 involves several key steps, primarily focusing on the modification of the catharanthine component of the vinca alkaloid structure. The process typically includes:
The specific synthetic route may vary, but it generally adheres to established protocols for vinca alkaloid derivatives .
Vinorelbine-d3 has a complex molecular structure characterized by multiple fused rings. Its chemical formula is with a molecular weight of approximately 1079.11 g/mol. The InChI Key for vinorelbine-d3 is CILBMBUYJCWATM-KRQCOKQWSA-N
, which provides a unique identifier for its chemical structure .
Vinorelbine-d3 participates in various chemical reactions that are crucial for its mechanism of action as an anti-cancer agent. Key reactions include:
These reactions underscore vinorelbine-d3's role as a mitotic spindle poison, effectively disrupting normal cell division processes .
The primary mechanism of action of vinorelbine-d3 involves its interaction with tubulin, a protein critical for microtubule formation. By binding to tubulin:
This mechanism highlights vinorelbine-d3's efficacy in targeting cancer cells while sparing normal cells to some extent .
Vinorelbine-d3 exhibits several notable physical and chemical properties:
These properties are significant as they influence the drug's bioavailability and therapeutic effectiveness .
Vinorelbine-d3 is primarily utilized in oncology as an effective treatment option for:
Additionally, ongoing research explores its potential applications in other malignancies and combination therapies aimed at enhancing efficacy while minimizing side effects .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8